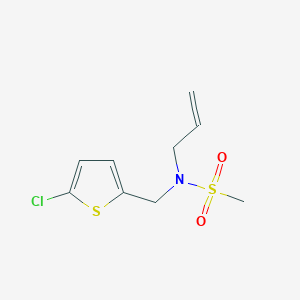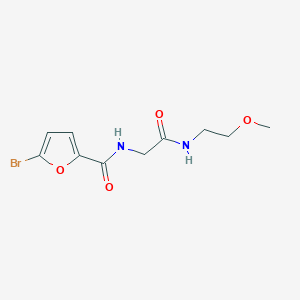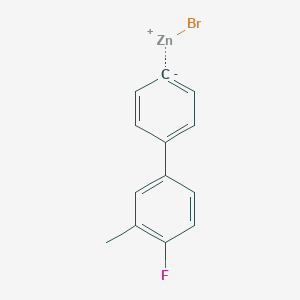
4-(4-Fluoro-3-methylphenyl)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom allows it to participate in cross-coupling reactions, making it a valuable reagent in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE typically involves the reaction of 4-bromo-4-fluoro-3-methylbiphenyl with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
4−Bromo-4-fluoro-3-methylbiphenyl+Zn→4−(4−Fluoro-3-methylphenyl)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The reaction mixture is typically stirred for several hours to ensure complete conversion, followed by purification steps to isolate the desired organozinc compound.
化学反应分析
Types of Reactions
4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the primary product is a new biphenyl derivative with various substituents depending on the starting materials.
科学研究应用
4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE has several applications in scientific research:
Organic Synthesis: Used to create complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the development of new materials with specific properties.
Biological Studies: Investigated for its potential interactions with biological molecules and pathways.
作用机制
The mechanism of action of 4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the presence of a catalyst. The zinc atom acts as a nucleophile, attacking the electrophilic center and forming a new carbon-carbon bond. This process is facilitated by the catalyst, which lowers the activation energy and increases the reaction rate.
相似化合物的比较
Similar Compounds
- 3-FLUORO-4-[(4-MORPHOLINO)METHYL]PHENYLZINC BROMIDE
- 3-Fluoro-4-(4’-methylbenzyloxy)phenylzinc bromide
Uniqueness
4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can influence its reactivity and the types of products formed in reactions. This structural uniqueness makes it a valuable reagent for synthesizing specific organic compounds that may not be easily accessible using other organozinc reagents.
属性
分子式 |
C13H10BrFZn |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-fluoro-2-methyl-4-phenylbenzene |
InChI |
InChI=1S/C13H10F.BrH.Zn/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11;;/h3-9H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
ZUAZJADOOWWIPA-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CC=[C-]C=C2)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


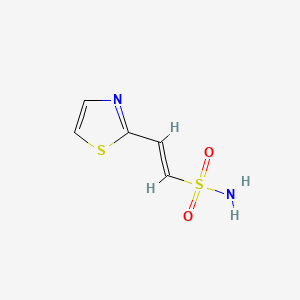
![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14891063.png)
![2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate](/img/structure/B14891066.png)
![3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)
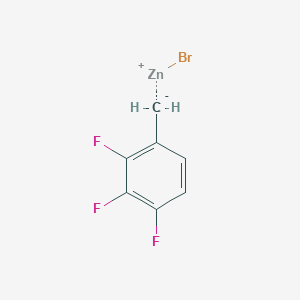
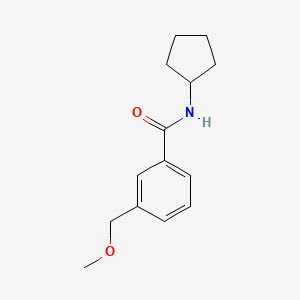
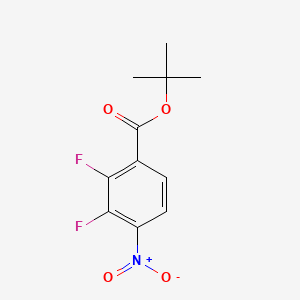
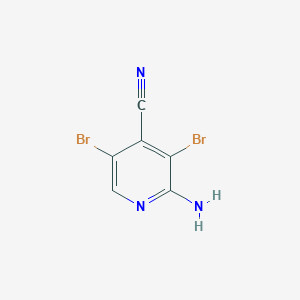
![(3E)-3-[(2R,3R)-3-methyl-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-ylidene]pyrrolidine-2,4-dione](/img/structure/B14891102.png)
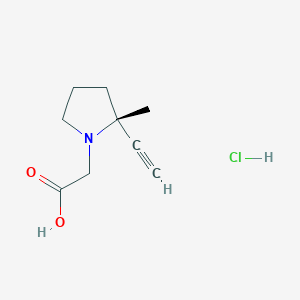
![2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B14891129.png)
![Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14891130.png)
